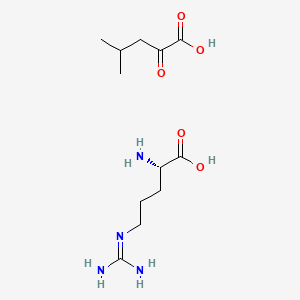

L-Arginina mono(4-metil-2-oxovalerato)

Descripción general

Descripción

L-Arginine is a conditionally essential amino acid and serves as a precursor for the synthesis of proteins, nitric oxide, polyamines, proline, glutamate, and creatine. It plays a crucial role in various physiological processes in the vascular system due to its ability to be metabolized into nitric oxide, an important endogenous messenger molecule (Żyga, 2022).

Synthesis Analysis

Synthetic approaches to derivatives of L-Arginine involve complex chemical pathways. For instance, the synthesis of N(δ)-methylated L-Arginine and related compounds has been developed to explore their physiological and pharmaceutical relevance. These synthetic schemes aim at obtaining derivatives like N(δ)-methyl-L-Arginine through methods that ensure high yields and optical purity (Schade et al., 2008).

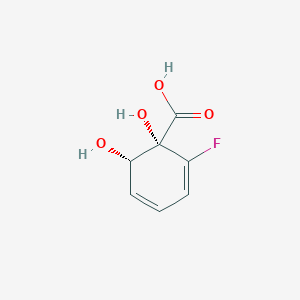

Molecular Structure Analysis

The molecular structure of L-Arginine derivatives, such as N(2)-(4-Methoxysalicylidene)arginine hemihydrate, has been studied, revealing the zwitterionic nature of these molecules and their complex hydrogen bonding patterns. These structures highlight the intricate balance of interactions that stabilize the molecule and potentially influence its reactivity and biological activity (Sethuram et al., 2013).

Chemical Reactions and Properties

L-Arginine undergoes various biochemical reactions, notably as a substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide. This reaction is crucial for many physiological processes, including vasodilation and immune response modulation. Derivatives of L-Arginine, such as NG-methyl-L-arginine, function as alternate substrates and inhibitors for NOS, illustrating the chemical versatility and biological significance of these compounds (Olken & Marletta, 1993).

Physical Properties Analysis

The study of L-Arginine and its derivatives often includes the examination of their solubility, crystalline form, and hydration state, which are essential for understanding their behavior in biological systems. For example, the crystallization of L-Arginine derivatives can reveal detailed insights into their physical properties, such as solubility and stability, which are crucial for their biological function and therapeutic application.

Chemical Properties Analysis

The chemical properties of L-Arginine, including its reactivity and interactions with other molecules, are fundamental to its role in biological systems. Its ability to be metabolized into nitric oxide and other compounds underscores its importance in physiological processes, from vasodilation to immune response regulation. Detailed chemical analysis helps in understanding how modifications to the L-Arginine molecule, such as methylation, affect its function and potential therapeutic uses (Bronte & Zanovello, 2005).

Aplicaciones Científicas De Investigación

Mejora del Rendimiento del Ejercicio

Alfa-cetoisocaproato de arginina: (AKIC) se ha estudiado por su potencial para mejorar el rendimiento del ejercicio. Se cree que reduce el daño muscular inducido por el ejercicio y preserva la producción de fuerza del músculo esquelético . Esta aplicación es particularmente relevante en la nutrición deportiva, donde el AKIC podría utilizarse para mejorar los tiempos de recuperación y el rendimiento deportivo general.

Ingeniería Metabólica

AKIC es un precursor clave en la biosíntesis de aminoácidos de cadena ramificada, que son esenciales para aplicaciones farmacéuticas. La investigación se ha centrado en la síntesis microbiana de AKIC utilizando técnicas de ingeniería metabólica para optimizar los rendimientos de producción . Esta aplicación es crucial para desarrollar métodos más eficientes y rentables de producción de AKIC a escala industrial.

Reproducción Femenina

El sistema L-Arginina-NO, que incluye AKIC, juega un papel significativo en la reproducción femenina. Los estudios han demostrado que este sistema está involucrado en varias etapas de la reproducción, incluyendo la foliculogénesis, la maduración de los ovocitos y la implantación . Comprender el papel de AKIC en estos procesos podría conducir a avances en los tratamientos de fertilidad y la salud reproductiva.

Metilación de la Arginina en los Procesos Celulares

AKIC participa en la metilación de residuos de arginina, una modificación postraduccional que afecta a procesos celulares fundamentales como la transcripción, el procesamiento del ARN y la respuesta al daño del ADN . El estudio de AKIC en la metilación de la arginina puede proporcionar información sobre la regulación de estos mecanismos celulares críticos.

Metabolismo de la Levadura

En la levadura, AKIC es un intermediario en la síntesis de ciertos aminoácidos a partir de la glucosa. Comprender su papel en el metabolismo de la levadura puede tener implicaciones para la biotecnología y los procesos de fermentación, donde la levadura se utiliza comúnmente para la producción de alimentos, bebidas y biocombustibles .

Mecanismo De Acción

Target of Action

L-Arginine mono(4-methyl-2-oxovalerate), also known as Arginine alpha-ketoisocaproate, is an organic compound that plays a crucial role in the synthesis of creatine, an amino acid that provides energy to cells throughout the body, particularly muscle cells . It primarily targets the biochemical pathways involved in creatine synthesis .

Mode of Action

The compound interacts with its targets by providing the necessary amino acids for the synthesis of creatine . It is a precursor in the biochemical pathway, contributing to the formation of creatine, which is essential for energy production in cells .

Biochemical Pathways

L-Arginine mono(4-methyl-2-oxovalerate) is involved in the metabolic pathway for L-leucine . Leucine is an essential amino acid, and its degradation is critical for many biological duties . The degradation of L-leucine in the muscle to this compound allows for the production of the amino acids alanine and glutamate as well .

Pharmacokinetics

It is known that the compound has good solubility and can dissolve in water and some organic solvents

Result of Action

The primary result of the action of L-Arginine mono(4-methyl-2-oxovalerate) is the synthesis of creatine, which is crucial for energy production in cells, particularly muscle cells . This can lead to improved muscle function and potentially enhanced physical performance.

Propiedades

IUPAC Name |

2-amino-5-(diaminomethylideneamino)pentanoic acid;4-methyl-2-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.C6H10O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-4(2)3-5(7)6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);4H,3H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZIGXHKOXEDLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90992809 | |

| Record name | 4-Methyl-2-oxopentanoic acid--arginine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72087-40-2 | |

| Record name | NSC353624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=353624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-oxopentanoic acid--arginine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90992809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the potential benefit of supplementing Arginine alpha-ketoisocaproate in trauma patients?

A: Research suggests that dietary supplementation with Arginine alpha-ketoisocaproate (AKIC) may be beneficial for individuals recovering from trauma. A study using a rat trauma model found that AKIC supplementation led to improved apparent nitrogen balance, particularly in traumatized animals. [] This improvement suggests that AKIC could help promote nitrogen economy and potentially aid in tissue repair and recovery following trauma.

Q2: How does the efficacy of Arginine alpha-ketoisocaproate compare to Ornithine alpha-ketoisocaproate in a trauma recovery context?

A: A study comparing the effects of Arginine alpha-ketoisocaproate (AKIC) and Ornithine alpha-ketoisocaproate (OKIC) in a rat trauma model found that AKIC was more effective in improving apparent nitrogen balance, particularly in traumatized rats. [] Additionally, analysis of plasma amino acid patterns indicated that AKIC stimulated net protein synthesis, while OKIC did not demonstrate this effect. This suggests that AKIC may be more beneficial than OKIC in promoting nitrogen retention and protein synthesis for trauma recovery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,6-Dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1260904.png)

![4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6-[(2-carboxy-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-, potassium salt (1:1), (2S,5R,6R)-](/img/structure/B1260915.png)

![10-[2-(4-methoxyphenyl)-2-oxoethylidene]anthracen-9(10H)-one](/img/structure/B1260922.png)